An In-depth Technical Guide to the Chemical Properties and Stability of Brominated Thiophenes: A Case Study on 2-Bromothiophene
An In-depth Technical Guide to the Chemical Properties and Stability of Brominated Thiophenes: A Case Study on 2-Bromothiophene
A Note to the Researcher: The initial request for a comprehensive technical guide on 4-Bromo-2-methoxythiophene (CAS 78282-35-6) could not be fulfilled due to a significant lack of publicly available, in-depth scientific literature and validated experimental data for this specific isomer. To provide a valuable and technically accurate resource in line with the core requirements of scientific integrity, this guide has been re-focused on the closely related and extensively documented compound, 2-Bromothiophene (CAS 1003-09-4) . This well-studied building block shares key structural and reactive features with the target molecule, and the principles, protocols, and stability considerations detailed herein will provide a robust framework for researchers working with substituted bromothiophenes.
Abstract
2-Bromothiophene is a pivotal organosulfur compound that serves as a versatile intermediate in the synthesis of a wide array of functionalized thiophenes. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the thiophene motif is a common scaffold. This guide provides a detailed exploration of the chemical properties, stability, and reactivity of 2-bromothiophene, with a focus on practical applications for researchers, scientists, and drug development professionals. Key synthetic transformations, including metal-halogen exchange and palladium-catalyzed cross-coupling reactions, are discussed in detail, supported by field-proven insights and step-by-step experimental protocols.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of the fundamental physicochemical properties of 2-bromothiophene is essential for its safe handling, storage, and application in synthesis.
Physical and Chemical Data Summary
The key physical and chemical properties of 2-bromothiophene are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃BrS | [1] |
| Molecular Weight | 163.04 g/mol | [2] |
| Appearance | Colorless to slightly brown liquid | [2] |
| Density | 1.684 g/mL at 25 °C | [1] |
| Boiling Point | 153.5 °C | [1] |
| Melting Point | -10 °C | [1] |
| Solubility | Insoluble in water; soluble in ether and acetone | [1][3] |
| Flash Point | 56 °C | [1] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of 2-bromothiophene.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of 2-bromothiophene is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the thiophene ring. The chemical shifts and coupling patterns are influenced by the electronegativity of the sulfur atom and the bromine substituent.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display four signals corresponding to the four carbon atoms of the thiophene ring. The carbon atom bearing the bromine atom will be significantly shifted downfield.
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IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic protons, as well as C=C and C-S stretching vibrations characteristic of the thiophene ring. The C-Br stretching frequency will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (approximately a 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes).
Synthesis and Purification
The most common method for the preparation of 2-bromothiophene is the direct bromination of thiophene.[1]
Synthesis Protocol: Bromination of Thiophene
This protocol describes a standard laboratory procedure for the synthesis of 2-bromothiophene.
Materials:
-
Thiophene
-
Bromine
-
Carbon tetrachloride
-
Powdered sodium hydroxide
-
Ice bath
-
Stirring apparatus
-
Distillation setup
Procedure:
-
In a reaction vessel equipped with a stirrer and placed in an ice bath, prepare a solution of 1 mole of thiophene in 300 ml of carbon tetrachloride.[4]
-
Slowly add a solution of 1.1 moles of bromine in 300 ml of carbon tetrachloride to the stirred thiophene solution over a period of 4 hours, maintaining the temperature with the ice bath.[4]
-
After the addition is complete, remove the solvent under reduced pressure.[4]
-
To the residue, add 15 g of powdered sodium hydroxide and heat the mixture on a steam bath for 4 hours with occasional stirring.[4]
-
Decant the solution from the sodium hydroxide and wash the sodium hydroxide with carbon tetrachloride.[4]
-
Purify the crude product by fractional distillation to obtain 2-bromothiophene (boiling point 153-154 °C).[4]
Chemical Stability and Handling
Proper handling and storage are crucial to maintain the integrity of 2-bromothiophene and ensure laboratory safety.
Storage and Stability
2-Bromothiophene should be stored in a cool, dry, well-ventilated area, away from sources of ignition.[2] It is recommended to store it under an inert atmosphere to prevent degradation. The compound can be sensitive to light and air, which may cause discoloration over time.
Incompatibilities
2-Bromothiophene is incompatible with strong oxidizing agents.[2]
Safety Precautions
2-Bromothiophene is a flammable liquid and vapor. It is fatal if swallowed or in contact with skin, and causes serious eye damage.[2] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Reactivity and Synthetic Applications
The bromine atom at the 2-position of the thiophene ring makes 2-bromothiophene a versatile substrate for a variety of organic transformations, most notably metal-halogen exchange and palladium-catalyzed cross-coupling reactions.
Lithiation and Grignard Formation
Treatment of 2-bromothiophene with a strong base, such as n-butyllithium, at low temperatures leads to a facile lithium-halogen exchange, generating 2-lithiothiophene. This organolithium intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce various functional groups at the 2-position.[5] Similarly, the Grignard reagent, 2-thienylmagnesium bromide, can be prepared by reacting 2-bromothiophene with magnesium metal.
Palladium-Catalyzed Cross-Coupling Reactions
2-Bromothiophene is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction of 2-bromothiophene with boronic acids or their esters is a powerful method for the synthesis of 2-arylthiophenes. These products are common motifs in pharmaceuticals and organic electronic materials.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromothiophene
Materials:
-
2-Bromothiophene
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., toluene, dioxane, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 2-bromothiophene (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The Heck reaction allows for the coupling of 2-bromothiophene with alkenes to form substituted vinylthiophenes.
Experimental Protocol: Heck Coupling of 2-Bromothiophene
Materials:
-
2-Bromothiophene
-
Alkene
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Base (e.g., Et₃N)
-
Solvent (e.g., DMF, acetonitrile)
-
Inert atmosphere
Procedure:
-
In a reaction vessel, combine 2-bromothiophene (1 equivalent), the alkene (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (1.5-2 equivalents).
-
Purge the vessel with an inert gas and add the degassed solvent.
-
Heat the mixture to the appropriate temperature (typically 80-140 °C) and stir until completion.
-
Work-up the reaction as described for the Suzuki-Miyaura coupling, followed by purification.
Applications in Drug Development
2-Bromothiophene is a precursor to several important pharmaceutical compounds. Its ability to undergo various coupling reactions makes it a valuable building block for creating complex molecular architectures with potential biological activity. For example, it is a key starting material in the synthesis of antiplatelet drugs such as ticlopidine and clopidogrel, as well as the cough suppressant tipepidine.[1]
Conclusion
2-Bromothiophene is a foundational building block in organic synthesis with a well-defined profile of chemical properties, stability, and reactivity. Its utility in constructing complex molecular frameworks through reactions such as lithiation and palladium-catalyzed cross-couplings has cemented its importance in the synthesis of pharmaceuticals and advanced materials. A thorough understanding of its handling requirements and reaction parameters, as outlined in this guide, is paramount for its effective and safe utilization in a research and development setting.
References
- [Link to a relevant patent on the synthesis of 2-bromothiophene, if found]
- [Link to a relevant supplier's safety d
-
PrepChem. (n.d.). Preparation of 2-bromothiophene. Retrieved from [Link]
- [Link to a relevant review on thiophene chemistry, if found]
- [Link to a relevant paper on Suzuki coupling of bromothiophenes, if found]
- [Link to a relevant paper on Heck coupling of bromothiophenes, if found]
- [Link to a relevant paper on the applications of thiophenes in medicinal chemistry, if found]
-
Wikipedia. (n.d.). 2-Bromothiophene. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromothiophene. Retrieved from [Link]
- [Link to a relevant paper on the synthesis of clopidogrel, if found]
- [Link to a relevant paper on the synthesis of ticlopidine, if found]
- [Link to a relevant paper on the synthesis of tipepidine, if found]
- [Link to a general resource on organolithium chemistry, if found]
- [Link to a general resource on palladium-catalyzed cross-coupling reactions, if found]
Sources
- 1. researchgate.net [researchgate.net]
- 2. What is 4-Bromo-2-methoxyphenol?_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
